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molecular formula C8H6ClN3 B1463920 2-chloro-6-(1H-imidazol-1-yl)pyridine CAS No. 184097-95-8

2-chloro-6-(1H-imidazol-1-yl)pyridine

Cat. No. B1463920
M. Wt: 179.6 g/mol
InChI Key: FHSWRVADNUDLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922724

Procedure details

A mixture of 2,6-dichloropyridine (5 g, 33.78 mmol), imidazole (2.3 g, 33.78 mmol) and potassium carbonate (4.66 g, 33.78 mmol) in DMF (50 ml) is heated to 85° C. over night. The cooled mixture is poured into ice-water and unreacted starting material is filtered off. The filtrate is acidified with diluted hydrochloric acid and is extracted once with ethyl acetate. The aqueous phase is rendered alkaline by addition of aqueous sodium hydroxide (10 M) and extracted with ethyl acetate. The organic extract is dried over sodium sulfate, concentrated under reduced pressure and eluted through silica gel with a mixture of ethyl acetate and methanol (9:1). Evaporation of solvent leaves 15a. Yield: 2.37 g (39%). Mp 71-73° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
4.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
EXTRACTION
Type
EXTRACTION
Details
is extracted once with ethyl acetate
ADDITION
Type
ADDITION
Details
by addition of aqueous sodium hydroxide (10 M)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluted through silica gel with a mixture of ethyl acetate and methanol (9:1)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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